molecular formula C14H14N4OS B2863276 1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1019105-75-9

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide

Cat. No.: B2863276
CAS No.: 1019105-75-9
M. Wt: 286.35
InChI Key: OTGVOALLHZSXQS-PFONDFGASA-N
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Description

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused with a benzothiazole moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Benzothiazole Moiety: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the benzothiazole moiety through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with the benzothiazole moiety.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share structural similarities with the pyrazole ring.

Uniqueness

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide is unique due to its fused heterocyclic structure, which combines the properties of both benzothiazole and pyrazole derivatives. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

1,5-dimethyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-8-10(16-18(9)3)13(19)15-14-17(2)11-6-4-5-7-12(11)20-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGVOALLHZSXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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